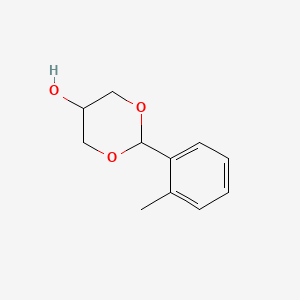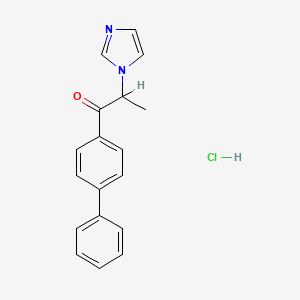![molecular formula C18H30N2O B14440950 N-[3-(Dipentylamino)phenyl]acetamide CAS No. 73567-45-0](/img/structure/B14440950.png)
N-[3-(Dipentylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dipentylamino)phenyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a phenyl ring substituted with a dipentylamino group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dipentylamino)phenyl]acetamide typically involves the reaction of 3-(dipentylamino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-(Dipentylamino)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dipentylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[3-(Dipentylamino)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[3-(Dipentylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetamide:
N-(3-(Dimethylamino)phenyl)acetamide: This compound has a dimethylamino group instead of a dipentylamino group.
Uniqueness
N-[3-(Dipentylamino)phenyl]acetamide is unique due to the presence of the dipentylamino group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
73567-45-0 |
|---|---|
Fórmula molecular |
C18H30N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[3-(dipentylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H30N2O/c1-4-6-8-13-20(14-9-7-5-2)18-12-10-11-17(15-18)19-16(3)21/h10-12,15H,4-9,13-14H2,1-3H3,(H,19,21) |
Clave InChI |
OJLCQCBGHZEHNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C1=CC=CC(=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


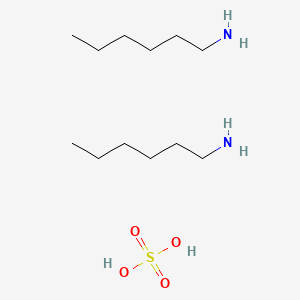
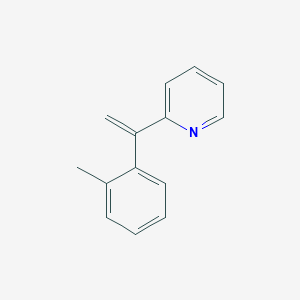
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
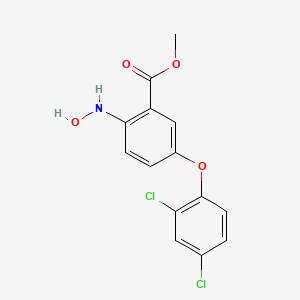
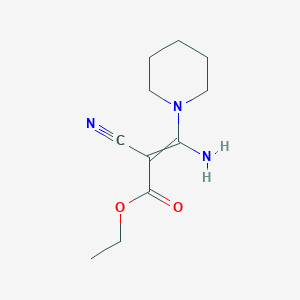
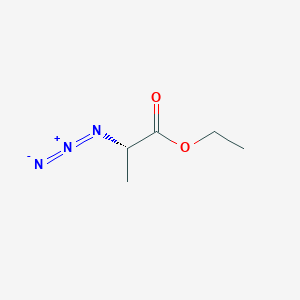

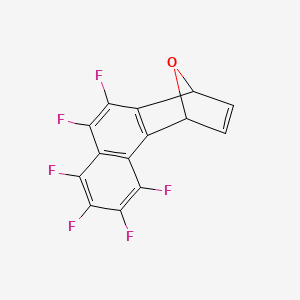
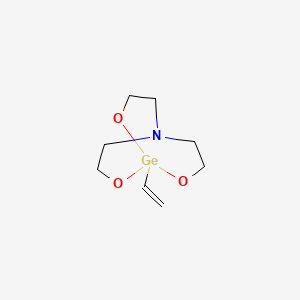
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

